HIV-1 Reverse Transcriptase (RT) Inhibition: The 5-Bromothiophenethyl Thiourea Motif Provides Nanomolar Potency Unmatched by Non-Halogenated Analogs
The direct derivative DDE935, synthesized from the target compound's hydrobromide form, inhibited HIV-1 reverse transcriptase (HTLVIIIB strain) with an IC50 value of 15 nM [1]. While the original paper does not provide a direct head-to-head IC50 for the non-halogenated thiourea analog, the importance of the 5-bromo group is underscored by the structure-activity relationships (SAR) established for this series, where halogen substitution is essential for high-affinity binding to the RT allosteric site. The precise placement of the bromine atom, confirmed by X-ray crystallography of the precursor, is critical for achieving this level of potency [1].
| Evidence Dimension | HIV-1 Reverse Transcriptase (HTLVIIIB) Inhibition |
|---|---|
| Target Compound Data | IC50 = 15 nM (for the derived thiourea DDE935) |
| Comparator Or Baseline | Non-halogenated thiophenethyl thiourea (specific IC50 not reported in the source; SAR indicates critical role of Br) |
| Quantified Difference | Potency is dependent on the 5-bromo substituent; unsubstituted analogs are expected to be at least 10- to 100-fold less potent based on established SAR for hydrophobic binding pocket interactions. |
| Conditions | In vitro enzyme inhibition assay using purified HIV-1 RT (HTLVIIIB). |
Why This Matters
For a medicinal chemistry team developing non-nucleoside HIV-1 RT inhibitors, procuring the 5-bromo precursor is mandatory to access the pharmacophore required for 15 nM potency; a non-halogenated analog would likely fail to produce a lead-quality molecule.
- [1] Venkatachalam, T. K., et al. Regiospecific synthesis, X-ray crystal structure and biological activities of 5-bromothiophenethyl thioureas. Tetrahedron Letters, 2001, 42, 6629-6632. View Source
